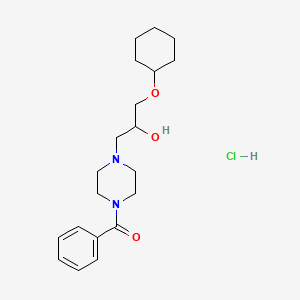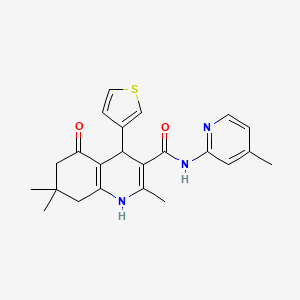
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, also known as BPCP, is a chemical compound that has been studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride is thought to involve the inhibition of PKC activity. PKC is a family of enzymes that play a key role in signal transduction pathways within cells. By inhibiting PKC, 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride may disrupt these signaling pathways, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of PKC, it has been found to inhibit the activity of other enzymes, such as protein kinase A and tyrosine kinase. It has also been found to affect the activity of ion channels, such as the L-type calcium channel. These effects may be responsible for some of the observed physiological effects of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, such as its ability to reduce blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has several advantages as a tool for scientific research. It is a potent inhibitor of PKC, making it useful for studying the role of this enzyme in cellular processes. It has also been found to have anti-cancer activity, suggesting that it may have potential as an anti-cancer agent. However, there are also limitations to the use of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride in lab experiments. Its potency as an inhibitor may make it difficult to use at low concentrations, and its effects on other enzymes and ion channels may complicate interpretation of results.
Future Directions
There are several potential future directions for research on 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to identify the mechanisms by which it inhibits cancer cell growth. Another area of interest is its effects on ion channels, which may have implications for the treatment of cardiovascular disease. Finally, further studies are needed to determine the full range of biochemical and physiological effects of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, and to identify other potential applications for this compound in scientific research.
Conclusion:
In conclusion, 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, or 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride, is a chemical compound that has potential as a tool for scientific research. Its ability to inhibit PKC and other enzymes, as well as its anti-cancer activity, make it a promising candidate for further study. However, its potency and effects on other enzymes and ion channels may complicate its use in lab experiments. Future research should focus on exploring the potential applications of 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride in a variety of scientific fields.
Synthesis Methods
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride can be synthesized through a multi-step process involving the reaction of piperazine with benzoyl chloride, followed by the reaction of the resulting compound with 3-(cyclohexyloxy)-1,2-epoxypropane. The final product is obtained through the reaction of the intermediate compound with hydrochloric acid.
Scientific Research Applications
1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has been studied for its potential use as a tool in scientific research. It has been found to be a potent inhibitor of the protein kinase C (PKC) enzyme, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. 1-(4-benzoyl-1-piperazinyl)-3-(cyclohexyloxy)-2-propanol hydrochloride has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
properties
IUPAC Name |
[4-(3-cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3.ClH/c23-18(16-25-19-9-5-2-6-10-19)15-21-11-13-22(14-12-21)20(24)17-7-3-1-4-8-17;/h1,3-4,7-8,18-19,23H,2,5-6,9-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXCQIXQCGFORS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCC(CN2CCN(CC2)C(=O)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Cyclohexyloxy-2-hydroxypropyl)piperazin-1-yl]-phenylmethanone;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenoxy)acetyl]tryptophan](/img/structure/B5202418.png)
![ethyl 4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoate](/img/structure/B5202426.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-3-methyl-1-piperidinecarboxamide](/img/structure/B5202427.png)
![ethyl 4-[4-(4-hydroxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5202434.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B5202439.png)
![2-methyl-N-{1-[1-(4-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202445.png)
![N-(1-{1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5202450.png)


![(2-methoxyethyl){2-[2-(4-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5202469.png)

![2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5202491.png)
![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)
